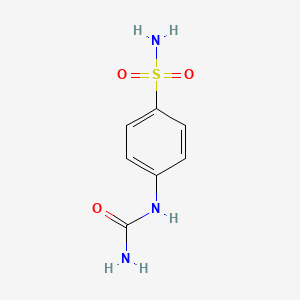

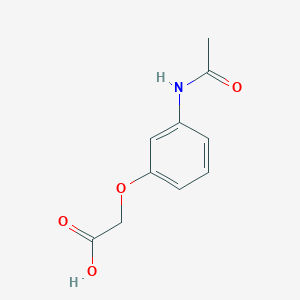

3-Acetamidophenoxyacetic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves specific reactions that could be adapted for 3-Acetamidophenoxyacetic acid. For example, the synthesis of various acetaminophen derivatives has been described through reactions involving acetylation, methylation, and specific rearrangements (Teng Da-wei, 2011). These methodologies could potentially be applied or modified for synthesizing 3-Acetamidophenoxyacetic acid by adjusting the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives and related compounds has been explored through various techniques, including X-ray diffraction analysis. This has provided detailed insights into the conformation and bonding within these molecules (G. Smith et al., 1995). Such analyses are crucial for understanding the chemical behavior and potential reactivity of 3-Acetamidophenoxyacetic acid.

Chemical Reactions and Properties

The reactivity of compounds structurally related to 3-Acetamidophenoxyacetic acid, such as acetaminophen and its derivatives, involves various oxidation processes and interactions with radicals (Mingxue Li et al., 2021). Understanding these reactions is essential for predicting the chemical properties of 3-Acetamidophenoxyacetic acid, including its stability and potential reactivity in biological or environmental contexts.

Aplicaciones Científicas De Investigación

Acetaminophen Degradation

- Advanced Oxidation Processes : A study conducted by Li et al. (2021) explored the degradation of acetaminophen using peracetic acid-based advanced oxidation processes. This research highlighted the importance of hydroxyl and organic radicals in these processes and their potential use in the hydroxylation of aromatic compounds, including 3-Acetamidophenoxyacetic acid (Li et al., 2021).

Biochemical Interactions and Effects

- Inhibition of Cytochrome P450 2E1 : Research by Halmes et al. (1998) showed that 3'-Hydroxyacetanilide inhibits and binds covalently to cytochrome P450 2E1, an enzyme involved in drug metabolism. This suggests potential biochemical interactions that could be important in pharmacological research (Halmes et al., 1998).

Metabolic and Chemical Studies

- Enzymatic Synthesis : Valero et al. (2003) demonstrated the enzymatic synthesis of 3′-Hydroxyacetaminophen using tyrosinase, shedding light on potential biotechnological applications and production methods (Valero et al., 2003).

Environmental Impact

- Soil Degradation and Transformation : Li et al. (2014) investigated the degradation of acetaminophen in soil and identified several intermediates, including 3-hydroxyacetaminophen. This study is crucial for understanding the environmental impact and fate of pharmaceutical compounds in natural ecosystems (Li et al., 2014).

Comparative Toxicity Studies

- Nonhepatotoxic Isomer Study : A comparative study by Myers et al. (1995) focused on the protein adducts formed by acetaminophen and its nonhepatotoxic isomer, 3'-hydroxyacetanilide, in mice. This research contributes to the understanding of the toxicological differences between similar compounds (Myers et al., 1995).

Safety And Hazards

The safety information for 3-acetamidophenoxyacetic acid indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

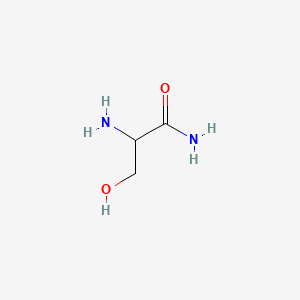

2-(3-acetamidophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7(12)11-8-3-2-4-9(5-8)15-6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQDHBLMWSDQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284661 | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidophenoxyacetic acid | |

CAS RN |

6339-04-4 | |

| Record name | 6339-04-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamidophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)